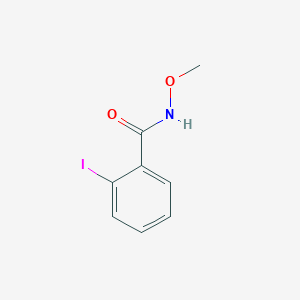

2-iodo-N-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

2-iodo-N-methoxybenzamide |

InChI |

InChI=1S/C8H8INO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) |

InChI Key |

XQWFRLMMFFFMJB-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

The Strategic Importance of the 2 Iodo N Methoxybenzamide Motif in Contemporary Synthesis

The 2-iodo-N-methoxybenzamide motif is a powerful tool for synthetic chemists, primarily due to the unique reactivity conferred by the ortho-iodo and N-methoxy substituents. This arrangement facilitates a range of transformative chemical reactions, enabling the efficient assembly of intricate heterocyclic systems that are often found in biologically active molecules and pharmaceuticals.

One of the most notable applications of N-methoxybenzamides is in the palladium-catalyzed synthesis of phenanthridinones. mdpi.comnih.gov These reactions can proceed through multiple C-H activation and C-C/C-N bond formation steps in a single pot, offering an atom-economical route to these valuable compounds. nih.gov The N-methoxy group plays a crucial role in these transformations, often acting as a directing group and participating in the final ring-closing step. Research has shown that N-methoxybenzamides can react with arenes under palladium catalysis to produce substituted phenanthridinones with high regioselectivity and in very good yields, even at room temperature. nih.gov

The versatility of the this compound scaffold is further demonstrated in its use for the synthesis of other heterocyclic structures. For instance, it serves as a precursor for γ-lactams through an intramolecular sp3 C-H amination reaction. rsc.org This transformation can be catalyzed by an in situ generated iodine(III) species, showcasing a metal-free approach to C-N bond formation. rsc.org

Key Research Frontiers for Iodobenzamide Derivatives

General Strategies for the Construction of the 2-Iodobenzamide Scaffold

The formation of the 2-iodobenzamide framework, the central structure of 2-iodo-N-methoxybenzamide, can be achieved through several primary synthetic routes.

One of the most direct methods is the amidation of 2-iodobenzoic acid . This classic transformation involves activating the carboxylic acid group of 2-iodobenzoic acid, commonly with reagents like thionyl chloride or oxalyl chloride, to form a more reactive acyl chloride. Subsequent reaction with methoxyamine furnishes the desired N-methoxy-2-iodobenzamide. A synthesis for this compound has been reported with a 91% yield. rsc.org The synthesis of 2-iodobenzoic acid itself is a common procedure in university chemistry labs, often accomplished via a Sandmeyer reaction involving the diazotization of anthranilic acid. wikipedia.org

An alternative and increasingly prevalent strategy is the directed C–H iodination of a pre-formed benzamide (B126) . This approach introduces an iodine atom at the ortho-position (the carbon atom adjacent to the amide group) of the benzene ring. The amide group acts as a directing group, guiding the iodinating agent to the correct position.

Palladium-catalyzed iodination: Research has shown that Pd(II) catalysts, using molecular iodine (I₂) as the sole oxidant, can effectively iodinate benzamides at the ortho-position. oup.comoup.comnih.gov The process involves a cyclopalladation step, which can be the rate-determining step of the reaction. oup.comoup.com The use of additives like cesium acetate (B1210297) (CsOAc) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can influence reaction yields. nih.gov

Iridium-catalyzed iodination: More recently, iridium catalysts have been employed for the selective ortho-iodination of benzamides, including Weinreb amides (N-methoxy-N-methylamides). acs.orgnih.gov This method is notable for its mild conditions and tolerance of air and moisture, suggesting potential for industrial applications. acs.orgnih.gov

A third versatile approach is the palladium-catalyzed aminocarbonylation of 1,2-diiodobenzene . In this reaction, one of the iodine atoms of the starting material reacts with carbon monoxide and an amine (in this case, methoxyamine) to build the amide functionality directly onto the ring, leaving the second iodine atom in the desired ortho position. researchgate.netlookchem.commdpi.com This method can be highly efficient, and variations using surrogates for toxic gases like carbon monoxide and ammonia (B1221849) have also been developed, enhancing the safety and practicality of the procedure. thieme-connect.com

Table 1: Comparison of General Synthetic Strategies for the 2-Iodobenzamide Scaffold

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | General Outcome & Notes |

| Amidation | 2-Iodobenzoic acid, Methoxyamine | Thionyl chloride or Oxalyl chloride | A direct, high-yielding classical method. rsc.org |

| Directed C-H Iodination | N-Methoxybenzamide | Pd(II) or Ir(III) catalysts, I₂ or NIS | Atom-economical method; regioselectivity is directed by the amide group. oup.comnih.govacs.orgnih.gov |

| Aminocarbonylation | 1,2-Diiodobenzene, Methoxyamine, Carbon Monoxide | Palladium catalysts (e.g., Pd(OAc)₂) | Builds the amide directly onto the di-substituted ring; can be adapted to use CO surrogates. researchgate.netmdpi.comthieme-connect.com |

Functional Group Interconversions and Derivatization Approaches

The this compound molecule is a valuable synthetic intermediate, largely due to the versatility of the aryl-iodine bond. This bond serves as a key handle for introducing a wide range of chemical groups through various metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for introducing diverse aryl or alkyl substituents at the 2-position.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: This cross-coupling reaction forms a new carbon-carbon bond by reacting the aryl iodide with an alkene, providing a route to styrenyl-type derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine-based functional groups in place of the iodine atom.

Copper-Catalyzed Coupling: Copper catalysts can be used in domino reactions to synthesize more complex heterocyclic structures, such as quinazolinones, starting from N-substituted 2-iodobenzamides. rsc.org Copper salts have also been shown to catalyze the C-O cross-coupling of N-methoxy arylamides with arylboronic acids. mdpi.com

Beyond reactions at the iodine position, the N-methoxyamide group itself can be a target for transformation. For instance, the N-O bond can be cleaved under specific reductive conditions. One study demonstrated the conversion of N-alkoxyamides to their corresponding amides using elemental sulfur and DABCO. rsc.org

Table 2: Key Derivatization Reactions of the 2-Iodobenzamide Scaffold

| Reaction Type | Reaction Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Boronic Acid / Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) | 2-Aryl-N-methoxybenzamide |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | 2-Alkynyl-N-methoxybenzamide |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²-sp²) | 2-Alkenyl-N-methoxybenzamide |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N | 2-(Amino)-N-methoxybenzamide |

| Ullmann-type Coupling | Enaminone | Cu catalyst, Base | C-N | Fused heterocycles (e.g., Quinazolinones) rsc.org |

Preparation of Specific Reactive Analogs for Catalytic Applications

The unique structure of this compound, with its ortho-iodo group and a potentially coordinating amide functionality, makes it an excellent precursor for creating specialized molecules for use in catalysis.

Hypervalent Iodine Catalysts: 2-Iodobenzamides are precursors to hypervalent iodine reagents, which are valued as environmentally benign oxidants. beilstein-journals.orgmdpi.com By oxidizing the iodine atom in a 2-iodobenzamide derivative, a catalytically active species can be generated. For example, 2-iodo-N-isopropyl-5-methoxybenzamide has been shown to be a highly reactive and eco-friendly catalyst for the oxidation of alcohols to the corresponding ketones or carboxylic acids, using Oxone® as a co-oxidant. beilstein-journals.orgnih.gov The reactivity of these catalysts can be tuned by changing the substituents on the benzene ring. nih.gov Conformationally rigid, lactam-type 2-iodobenzamide catalysts have also been developed and show enhanced reactivity. jst.go.jp

Phosphine (B1218219) Ligand Synthesis: The aryl iodide functionality is a common starting point for the synthesis of phosphine ligands, which are crucial components in many transition-metal-catalyzed reactions. nih.govbeilstein-journals.org The conversion of the C-I bond to a C-P bond can be achieved through metal-catalyzed cross-coupling with a phosphorus nucleophile, such as a secondary phosphine (e.g., diphenylphosphine) or a phosphine oxide followed by a reduction step. The resulting phosphine-functionalized N-methoxybenzamide can act as a ligand where the amide group may influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity. sioc-journal.cngoogle.com

Precursors for Cyclization Reactions: The 2-iodobenzamide scaffold is a versatile precursor for synthesizing complex heterocyclic molecules through palladium-catalyzed intramolecular cyclization reactions. organic-chemistry.orgthieme-connect.com By attaching a suitable reactive group to the amide nitrogen, the molecule can be designed to undergo cyclization, forming fused ring systems like isoindolinones, which are significant in medicinal chemistry. organic-chemistry.orgbenthamscience.com For example, a 2-iodobenzamide bearing a 2-oxoethyl group on the nitrogen can cyclize to form 3-acyl isoindolin-1-ones. organic-chemistry.org

2 Iodo N Methoxybenzamide As a Hypervalent Iodine Organocatalyst

Fundamental Principles of Hypervalent Iodine Catalysis in Relation to Iodobenzamides

Hypervalent iodine compounds are organoiodine compounds where the iodine atom formally exists in a higher oxidation state than the -1 found in simple iodoarenes, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane). The principle of hypervalent iodine catalysis lies in the ability of a simple, stable iodoarene (an iodine(I) species) to be oxidized in situ to a reactive hypervalent iodine species. This highly oxidized species then acts as the primary oxidant for a substrate, after which it is reduced back to its initial iodine(I) state, allowing it to re-enter the catalytic cycle. This process avoids the need to use stoichiometric amounts of often unstable hypervalent iodine reagents, a key advantage from a green chemistry perspective. beilstein-journals.org

In the context of iodobenzamides, the amide group, particularly at the ortho position to the iodine atom, plays a crucial role in stabilizing the hypervalent species and modulating its reactivity. The catalytic cycle is typically initiated by a strong terminal oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄), which oxidizes the iodine(I) center of the 2-iodobenzamide (B1293540) precatalyst to a reactive iodine(III) and subsequently to a higher-valent iodine(V) species. nii.ac.jpacsgcipr.org This active catalyst then oxidizes a substrate, such as an alcohol, to the corresponding carbonyl compound. During this step, the hypervalent iodine is reduced, regenerating the initial 2-iodobenzamide, which is then re-oxidized by the terminal oxidant to continue the cycle. acsgcipr.org The development of 2-iodobenzamide-based catalysts has been significant as they have proven effective for alcohol oxidations at room temperature, a feat not commonly achieved with simpler catalysts like 2-iodobenzoic acid under similar conditions. elsevierpure.comresearchgate.net

Catalytic Oxidation Reactions Mediated by 2-Iodobenzamide Derivatives

Derivatives of 2-iodobenzamide have emerged as highly efficient catalysts for the oxidation of both primary and secondary alcohols to their corresponding carbonyl compounds. In a typical reaction, a catalytic amount of the iodobenzamide derivative is used in conjunction with a stoichiometric amount of a terminal oxidant like Oxone®. elsevierpure.comresearchgate.net Secondary alcohols are cleanly oxidized to ketones, while primary alcohols can be converted to either aldehydes or carboxylic acids, depending on the reaction conditions and the specific catalyst used. nii.ac.jpelsevierpure.comrsc.org For instance, using 2-iodobenzamide as the catalyst in the presence of Oxone® at room temperature, secondary alcohols are efficiently converted to ketones, and primary benzylic and aliphatic alcohols yield the corresponding carboxylic acids. elsevierpure.comresearchgate.net

The N-isopropyl-2-iodobenzamide derivative, in particular, has demonstrated excellent catalytic properties for these transformations. beilstein-journals.org The reactions proceed smoothly at room temperature, providing good to excellent yields of the oxidized products. This catalytic system is valued for being environmentally benign, avoiding the use of heavy metal oxidants. beilstein-journals.orgresearchgate.net

Table 1: Oxidation of Various Alcohols Catalyzed by 2-Iodo-N-isopropyl-5-methoxybenzamide Reaction conditions: Alcohol, 2-iodo-N-isopropyl-5-methoxybenzamide (0.1 equiv), Oxone® (2.5 equiv), Bu₄NHSO₄ (0.1 equiv) in a solvent mixture at room temperature.

| Entry | Substrate (Alcohol) | Product | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 0.5 | 99 |

| 2 | Benzyl alcohol | Benzoic acid | 0.5 | 98 |

| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid | 0.5 | 99 |

| 4 | 1-Phenylethanol | Acetophenone | 0.5 | 99 |

| 5 | Benzhydrol | Benzophenone (B1666685) | 0.5 | 99 |

| 6 | Cyclohexanol (B46403) | Cyclohexanone | 2.5 | 92 |

| 7 | 2-Octanol | 2-Octanone | 2.5 | 88 |

| 8 | 1-Octanol | Octanoic acid | 2.5 | 86 |

Data sourced from Yakura, T., et al. (2018). beilstein-journals.org

The catalytic systems based on 2-iodobenzamide derivatives exhibit broad substrate scope and generality. They are effective for the oxidation of a wide variety of alcohols, including electronically diverse benzylic alcohols, secondary aliphatic alcohols, and primary aliphatic alcohols. beilstein-journals.orgresearchgate.net

Specifically, the system is highly efficient for benzylic alcohols, with both electron-donating and electron-withdrawing substituents on the aromatic ring being well-tolerated, consistently affording near-quantitative yields of the corresponding carboxylic acids or ketones in very short reaction times. beilstein-journals.org The oxidation of non-benzylic secondary alcohols, such as cyclohexanol and 2-octanol, also proceeds efficiently to give high yields of the corresponding ketones. beilstein-journals.org Primary aliphatic alcohols are successfully oxidized to carboxylic acids in good yields, demonstrating the wide applicability of this catalytic method. beilstein-journals.orgrsc.org This broad scope makes 2-iodobenzamide derivatives versatile and practical catalysts for organic synthesis. nii.ac.jp

The electronic nature of substituents on the benzene (B151609) ring of the 2-iodobenzamide catalyst has a profound impact on its catalytic activity. Systematic studies have revealed that electron-donating groups enhance the rate of oxidation, while electron-withdrawing groups diminish it. beilstein-journals.org

A comparative study on various N-isopropyl-2-iodobenzamide derivatives for the oxidation of benzhydrol demonstrated a clear reactivity trend. The reactivity increased in the following order of the substituent at the 5-position: NO₂ < CO₂Me < OAc < Cl < H < Me < OMe. beilstein-journals.org The 5-methoxy analog, 2-iodo-N-isopropyl-5-methoxybenzamide, was identified as the most reactive catalyst in the series. beilstein-journals.orgnsf.gov This heightened reactivity is attributed to the electron-donating nature of the methoxy (B1213986) group, which facilitates the initial oxidation of the iodine(I) precatalyst to the active higher-valent iodine species. beilstein-journals.orgresearchgate.net The rapid generation of the pentavalent iodine species from the trivalent intermediate is believed to be the key reason for the superior performance of the 5-methoxy derivative at room temperature. beilstein-journals.orgresearchgate.net

Table 2: Effect of Substituents on the Catalytic Activity of N-Isopropyl-2-iodobenzamide Reaction: Oxidation of benzhydrol to benzophenone at room temperature.

| Catalyst Substituent (at 5-position) | Time (h) | Yield (%) |

| 5-OMe | 0.5 | 99 |

| 5-Me | 1 | 99 |

| H | 1.5 | 99 |

| 5-Cl | 2 | 99 |

| 5-OAc | 3 | 99 |

| 5-CO₂Me | 24 | 22 |

| 5-NO₂ | 24 | 0 |

Data sourced from Yakura, T., et al. (2018). beilstein-journals.org

Mechanistic Investigations of Hypervalent Iodine Catalysis

The catalytic cycle of 2-iodobenzamide-mediated oxidations begins with the in situ generation of a hypervalent iodine species from the stable iodine(I) precatalyst. acsgcipr.org The terminal oxidant, typically Oxone®, oxidizes the 2-iodobenzamide (an ArI species) to a trivalent iodine(III) intermediate. nii.ac.jp This species can then be further oxidized to a highly reactive pentavalent iodine(V) species (an ArIO₂ species). beilstein-journals.orgnii.ac.jp

A plausible mechanism involves the 2-iodobenzamide being readily oxidized by the active component of Oxone® (peroxymonosulfate) to the pentavalent iodine species. beilstein-journals.orgnii.ac.jp This active pentavalent catalyst then oxidizes the alcohol substrate to the corresponding ketone or aldehyde. In this process, the iodine(V) center is reduced, releasing the product and forming a trivalent iodine(III) species. This trivalent intermediate is then rapidly re-oxidized back to the active pentavalent state by the terminal oxidant, thus completing the catalytic cycle. beilstein-journals.orgnii.ac.jp The high reactivity of catalysts like 2-iodo-N-isopropyl-5-methoxybenzamide is directly linked to the rapid and efficient regeneration of the pentavalent species, enabling fast turnover at room temperature. beilstein-journals.orgresearchgate.net

Catalytic Cycle Elucidation

The catalytic activity of 2-iodo-N-methoxybenzamide in oxidation reactions, particularly the conversion of alcohols to carbonyl compounds, is facilitated by a co-oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄). The catalytic cycle, as elucidated through studies of closely related 2-iodobenzamide derivatives, involves the in-situ generation of hypervalent iodine species.

A plausible mechanism for the oxidation catalyzed by 2-iodobenzamides is initiated by the oxidation of the iodine(I) center of the catalyst by a peroxymonosulfate (B1194676) species, which is derived from Oxone. This process generates a high-valent iodine(III) or iodine(V) intermediate. The high reactivity of derivatives like 2-iodo-N-isopropyl-5-methoxybenzamide at room temperature is attributed to the rapid generation of the pentavalent iodine species from the trivalent species during the reaction. researchgate.netnii.ac.jp

The proposed catalytic cycle can be summarized in the following key steps:

Activation of the Catalyst: The this compound (an iodine(I) species) is first oxidized by the active component of Oxone, peroxymonosulfate, to a trivalent iodine(III) species.

Further Oxidation to the Active Species: This trivalent iodine intermediate is then further oxidized to a pentavalent iodine(V) species, which serves as the active oxidant in the cycle.

Substrate Oxidation: The generated pentavalent iodine species reacts with the alcohol substrate. This step involves the transfer of oxygen from the hypervalent iodine center to the alcohol, resulting in the formation of the corresponding carbonyl compound (an aldehyde or a ketone).

Reduction of the Catalyst: Concurrently with the oxidation of the alcohol, the pentavalent iodine species is reduced back to a trivalent iodine(III) state.

Catalyst Regeneration: The trivalent iodine species is then re-oxidized by the co-oxidant back to the active pentavalent state, thus completing the catalytic cycle and allowing the catalyst to facilitate further transformations.

This cyclic process allows for the use of a substoichiometric amount of the 2-iodobenzamide catalyst to achieve a high conversion of the alcohol substrate.

Development of Advanced 2-Iodobenzamide Catalysts

To enhance the catalytic efficiency, stability, and applicability of 2-iodobenzamide catalysts, significant research efforts have been directed towards the development of more sophisticated catalyst designs. These advancements primarily focus on creating conformationally rigid structures and developing recyclable and heterogenized systems.

Conformationally Rigid Architectures (e.g., Iodoisoquinolinones)

A key strategy to improve the reactivity of 2-iodobenzamide catalysts has been the introduction of conformational rigidity. This approach aims to pre-organize the catalyst's structure to favor the hypervalent state and enhance the intramolecular interactions that stabilize it. A prime example of this strategy is the development of 8-iodoisoquinolinones. nih.gov

These catalysts feature a conformationally rigid 6/6 bicyclic lactam structure. This structural constraint is believed to facilitate a more efficient intramolecular I---O interaction between the iodine atom and the amide carbonyl oxygen. This interaction is crucial for stabilizing the hypervalent iodine species, thereby increasing the catalyst's reactivity.

Comparative studies have shown that these lactam-type 2-iodobenzamide catalysts are more reactive than their acyclic counterparts for the oxidation of alcohols. nih.gov The enhanced reactivity is attributed to the rigid framework that optimizes the geometry for the hypervalent iodine state.

| Catalyst Type | Key Structural Feature | Advantage |

| Acyclic 2-Iodobenzamides | Flexible amide side chain | Baseline reactivity |

| 8-Iodoisoquinolinones | Rigid 6/6 bicyclic lactam | Enhanced reactivity due to pre-organized structure and improved I---O interaction |

Recyclable and Heterogenized Systems for Hypervalent Iodine Catalysis

Several strategies have been employed to heterogenize 2-iodobenzamide-based catalysts:

Immobilization on Magnetic Nanoparticles: One successful approach involves the immobilization of iodoarene catalysts on magnetite (Fe₃O₄) nanoparticles. These magnetic catalysts can be easily recovered from the reaction mixture using an external magnet. Research has demonstrated that such catalysts can be recycled multiple times without a significant loss of activity. For instance, a magnetite-supported iodoarene catalyst was successfully recycled up to eight times in the oxidation of 4-alkoxyphenols.

Polymer-Supported Catalysts: Another common strategy is the attachment of the catalyst to a polymer backbone. Polymer-supported catalysts can be recovered by simple filtration. This approach not only facilitates catalyst recycling but can also improve catalyst stability.

The following table summarizes the performance of some recyclable hypervalent iodine catalyst systems.

| Catalyst System | Support Material | Recovery Method | Recyclability |

| Iodoarene on Magnetite | Fe₃O₄ Nanoparticles | External Magnet | Up to 8 cycles |

| Polymer-Supported NHPI | Polystyrene | Filtration | Up to 4 cycles |

These advancements in creating robust and recyclable catalytic systems are crucial for the practical application of 2-iodobenzamide-based hypervalent iodine catalysts in larger-scale organic synthesis.

The N Methoxybenzamide Moiety As a Directing Group in C H Functionalization

Overview of N-Methoxyamide-Directed C-H Activation Strategies

The N-methoxyamide group serves as an effective directing group for several reasons. It can be readily installed from carboxylic acids and is stable for long-term storage. rsc.org This moiety acts as a bidentate ligand, coordinating to the metal center through both the carbonyl oxygen and the methoxy (B1213986) oxygen, forming a stable five-membered metallacyclic intermediate. This chelation brings the catalyst into close proximity to the ortho-C-H bond of the benzamide (B126) ring, enabling its selective activation.

The N-methoxyamide directing group has been successfully employed in a variety of C-H activation reactions, including:

Oxidative C-H/N-H annulation reactions: to construct heterocyclic scaffolds.

Oxidative C-H/O-H annulation reactions: for the synthesis of oxygen-containing heterocycles.

C-H alkylation and arylation: to introduce new carbon-carbon bonds.

Asymmetric C-H functionalization: to create chiral molecules.

The versatility of the N-methoxyamide directing group has made it a valuable tool for synthetic chemists, allowing for the development of novel and efficient methods for the construction of complex organic molecules.

Rhodium(III)-Catalyzed Directed C-H Activation

Rhodium(III) catalysts, particularly those bearing a cyclopentadienyl (B1206354) (Cp*) ligand, have been extensively used in conjunction with the N-methoxyamide directing group for a wide array of C-H functionalization reactions. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides coupled with hypervalent iodonium (B1229267) ylides provides an efficient route to various heterocyclic structures. In these reactions, the iodonium ylide serves as a carbene precursor. The catalytic cycle typically involves the formation of a rhodacycle intermediate via C-H activation, which then reacts with the carbene generated from the iodonium ylide. This is followed by an intramolecular condensation to yield the final annulated product. For instance, this methodology has been utilized to synthesize dihydrophenanthridines through a domino intermolecular C-H activation and intramolecular condensation sequence. acs.org

The development of asymmetric C-H functionalization reactions is a significant goal in synthetic chemistry, and the N-methoxybenzamide directing group has played a crucial role in this area. Chiral rhodium(III) catalysts, often featuring modified cyclopentadienyl ligands, have been employed to achieve high levels of enantioselectivity.

A notable example is the chiral CpRh(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones. nih.govacs.org This reaction allows for the efficient synthesis of chiral tricyclic hydrophenanthridinone scaffolds in good yields and with high enantiomeric excess (ee). nih.govacs.org This methodology has been applied to the asymmetric synthesis of natural product analogues, such as a dihydrolycoricidine derivative. nih.govacs.org The proposed mechanism involves the oxidation of a CpRh(I) precatalyst to the active CpRh(III) species by the quinone, followed by a reversible C-H activation to form a rhodacycle intermediate. acs.org Migratory insertion of the quinone and subsequent protonolysis delivers the chiral product and regenerates the catalyst. acs.org

| Catalyst System | Reactant | Product | Yield (%) | ee (%) |

| Chiral CpRh(III) | N-methoxybenzamide, Quinone | Chiral tricyclic hydrophenanthridinone | ≤88 | ≤94 |

This table summarizes the results of a chiral CpRh(III)-catalyzed asymmetric C-H activation reaction.

The N-methoxyamide group can direct the rhodium(III)-catalyzed alkylation and arylation of the ortho-C-H bond of the benzamide ring. These reactions provide a direct method for the formation of C-C bonds, which is a fundamental transformation in organic synthesis. For instance, the unsymmetrical C-H alkylation and amidation of N-phenoxyacetamides with diazo compounds has been achieved under mild, redox-neutral conditions using a rhodium(III) catalyst. acs.org This reaction represents a unique example of a one-step, unsymmetrical difunctionalization of two ortho-C-H bonds. acs.org

While specific examples focusing solely on the Rh(III)-catalyzed arylation of N-methoxybenzamides are less common, the general principles of C-H activation directed by this moiety suggest its applicability in such transformations, likely with appropriate arylating agents and reaction conditions.

The N-methoxyamide directing group is also effective in promoting intramolecular cyclization and cascade reactions. A rhodium(III)-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides has been reported to produce isoindolinone spirosuccinimides through a process involving N-H/C-H/N-O bond activation. acs.org Detailed mechanistic studies, including the isolation of a key metallacycle intermediate and deuterium (B1214612) labeling experiments, have provided insight into the reaction pathway. acs.org These studies suggest that acetic acid, formed in the reaction medium, plays a crucial role in the cleavage of the N-OMe bond and the oxidation of Rh(I) to the active Rh(III) catalyst. acs.org

Furthermore, rhodium(III)-catalyzed annulation of N-methoxybenzamides with heterobicyclic alkenes has been shown to produce benzo[b]phenanthridinones.

Palladium-Catalyzed Transformations Involving 2-Iodobenzamide (B1293540) Directing Groups

In the context of palladium catalysis, the functional groups on a benzamide can play distinct roles. While the N-methoxyamide group can direct C-H activation, an iodo substituent, particularly at the 2-position, can also serve as a point of oxidative addition for palladium, initiating a different set of catalytic cycles.

Palladium-catalyzed C-H activation directed by the N-methoxyamide group has been used for selective O-cyclization of N-methoxy aryl amides with reagents like dibromomethane (B42720) or 1,2-dichloroethane. organic-chemistry.org This reaction forms new C(sp3)−O and C(sp2)−C(sp3) bonds simultaneously. organic-chemistry.org Mechanistic proposals suggest the formation of a palladacycle intermediate, which then undergoes oxidation and intramolecular cyclization. organic-chemistry.org

Separately, 2-iodoanilines are common starting materials in palladium-catalyzed reactions, such as the synthesis of N-aryl-2-iodoanilines. The iodo group in these substrates is the reactive site for palladium-catalyzed cross-coupling reactions. While there is a lack of specific literature on palladium-catalyzed reactions where both a 2-iodo substituent and an N-methoxyamide group are present on the same benzamide, it is plausible that either or both could participate in a reaction depending on the specific conditions and reagents employed. For example, a reaction could potentially proceed via a Catellani-type reaction, involving ortho-C-H functionalization followed by a cross-coupling reaction at the iodo-substituted position.

Cascade Heterocyclization Reactions

The structure of 2-iodo-N-methoxybenzamide is uniquely suited for cascade reactions, which allow for the rapid assembly of complex polycyclic molecules in a single operation. In this context, the ortho-iodo substituent acts as a reactive handle for classical cross-coupling reactions, while the N-methoxyamide group directs the activation of a C-H bond. This dual functionality enables a sequence of intramolecular reactions to proceed in a controlled manner, leading to the formation of diverse heterocyclic systems.

A prominent strategy involves an initial palladium-catalyzed coupling at the iodo-position, followed by an intramolecular C-H functionalization directed by the N-methoxyamide group. For instance, palladium-catalyzed cascade reactions of ortho-iodoaryl compounds can lead to the de novo synthesis of quinoline (B57606) cores. mdpi.com While the specific substrate may vary, the principle applies to this compound, where an initial coupling reaction (e.g., Sonogashira, Heck) could be followed by a directed cyclization onto the N-methoxyamide moiety or an adjacent position.

Another key example is the palladium-catalyzed selective O-cyclization of N-methoxy aryl amides. organic-chemistry.org This reaction forms C(sp³)–O and C(sp²)–C(sp³) bonds simultaneously, assisted by the N-methoxy amide directing group. organic-chemistry.org The compatibility of this reaction with halide substituents means that a substrate like this compound could potentially undergo such a transformation, leading to the formation of a heterocyclic product. The process is believed to proceed through a palladacycle intermediate, which, after a series of steps including oxidation and tautomerization, undergoes an intramolecular SN2 attack to complete the cyclization. organic-chemistry.org

The following table summarizes a representative palladium-catalyzed cascade reaction for the synthesis of heterocyclic compounds, illustrating the potential application of ortho-iodoamide substrates.

| Starting Material | Reaction Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | Primary Alcohols | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 4-Alkenyl 2-alkoxyquinoline | Moderate to High |

| N-methoxy aryl amide | CH₂Br₂ or 1,2-DCE | Pd(OAc)₂, KOAc | O-Cyclized Heterocycle | Up to 78% |

Regioselectivity and Ortho-Directing Effects of the N-Methoxyamide Group

The efficacy of the N-methoxyamide moiety as a directing group stems from its ability to form a stable chelate intermediate with a transition metal catalyst. This chelation brings the metal center into close proximity to the C-H bond at the ortho position of the aromatic ring, thereby lowering the activation energy for its cleavage and ensuring high regioselectivity.

The directing action involves the coordination of the amide oxygen to the metal center, forming a five-membered metallacycle intermediate. This conformationally rigid structure positions the metal catalyst to selectively activate the adjacent C-H bond. This process, known as cyclometalation, is often the rate-determining step in the catalytic cycle. semanticscholar.org The resulting metallacycle can then react with a variety of coupling partners, leading to the formation of a new C-C or C-heteroatom bond exclusively at the ortho position.

The regioselectivity of these C-H activation reactions is influenced by both steric and electronic factors. mdpi.com For substrates containing multiple potential C-H activation sites, the presence of other substituents on the aromatic ring can play a crucial role.

Electronic Effects : Electron-donating groups on the benzamide ring generally enhance the rate of C-H activation by increasing the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the metal catalyst. Conversely, strong electron-withdrawing groups can decrease reactivity. organic-chemistry.org

Steric Effects : Steric hindrance from bulky substituents near one ortho position can favor C-H activation at the less hindered ortho position. For example, in meta-substituted N-methoxybenzamides, C-H activation typically occurs at the less sterically hindered C-H bond ortho to the directing group. semanticscholar.org

Computational studies, such as Density Functional Theory (DFT), have provided insight into the factors controlling regioselectivity. In alkoxy-substituted systems, weak non-covalent interactions between the substituent (e.g., a methoxy group) and the catalyst's supporting ligands can influence the stability of the transition state, thereby directing the reaction to a specific C-H bond. mdpi.com This demonstrates that regioselectivity is a result of a complex interplay between chelation control, steric repulsion, and subtle non-covalent interactions. mdpi.com

The table below provides examples of how substituents can influence the outcome of a directed C-H functionalization reaction.

| Substituent on Benzamide | Position | Effect on Reactivity/Selectivity | Typical Outcome |

|---|---|---|---|

| -OCH₃ | meta (C3) | Can exert both steric and electronic effects. Weak coordinating effects may favor activation at the adjacent C2 position. | High regioselectivity, often favoring one isomer. mdpi.com |

| -CF₃ | meta (C3) | Strongly electron-withdrawing, can diminish overall yield but may increase selectivity. | Lower yield but high meta:other product ratio observed in some systems. nih.gov |

| -Cl, -Br | para (C4) | Halogen groups are generally well-tolerated and can serve as handles for subsequent cross-coupling reactions. | Good yields of ortho-functionalized product. organic-chemistry.org |

Reactivity and Synthetic Utility of 2 Iodo N Methoxybenzamide As a Substrate

Utilization in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The presence of an aryl iodide moiety in 2-iodo-N-methoxybenzamide makes it an excellent candidate for various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium complexes, initiating the catalytic cycle of these powerful bond-forming reactions.

While specific, in-depth research articles detailing the extensive use of this compound in Suzuki-Miyaura and Sonogashira reactions are not prevalent in the searched literature, its utility as a substrate in these transformations is recognized. For instance, in a Suzuki-Miyaura coupling, this compound would be expected to react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 2-aryl-N-methoxybenzamide. Similarly, in a Sonogashira coupling, it would react with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst to yield a 2-alkynyl-N-methoxybenzamide. The N-methoxyamide group can then be further manipulated or can influence the electronic properties and reactivity of the aromatic ring.

Participation in Cascade and Multicomponent Organic Reactions

A significant application of this compound is its role as a key reactant in palladium-catalyzed cascade reactions for the synthesis of phenanthridinones. This transformation involves a C-H amidation and arylation sequence, where this compound reacts with an arene in a single pot.

The general procedure for this cascade reaction involves heating a mixture of this compound, an excess of an arene, a base such as potassium carbonate (K₂CO₃), and a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) in a solvent like trifluoroethanol (TFE) at elevated temperatures. This reaction has been shown to be effective with a wide range of arenes, including those that are electron-rich, electron-poor, and heterocyclic, leading to the corresponding phenanthridinone derivatives in good to excellent yields.

The proposed mechanism for this cascade reaction typically involves:

Oxidative addition of the aryl iodide to the palladium(0) catalyst.

Coordination of the arene to the palladium(II) complex.

Intramolecular C-H activation/amidation, forming a six-membered palladacycle.

Reductive elimination to form the phenanthridinone product and regenerate the palladium(0) catalyst.

The following table summarizes the reaction conditions and outcomes for the synthesis of various phenanthridinones using this compound as the starting material.

| Arene | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzene (B151609) | Pd(OAc)₂ | K₂CO₃ | TFE | 120 | 12 | Phenanthridinone | Good |

| Toluene | Pd(OAc)₂ | K₂CO₃ | TFE | 120 | 12 | Methylphenanthridinone | Good |

| Anisole | Pd(OAc)₂ | K₂CO₃ | TFE | 120 | 12 | Methoxyphenanthridinone | Good |

| Thiophene | Pd(OAc)₂ | K₂CO₃ | TFE | 120 | 12 | Thiopheno-fused phenanthridinone | Good to Excellent |

| Pyridine | Pd(OAc)₂ | K₂CO₃ | TFE | 120 | 12 | Pyridophenanthridinone | Good to Excellent |

This table is a representation of typical results based on the cited literature. Specific yields can vary.

Role as an Aryl Iodide Precursor for Further Functionalization

By virtue of its aryl iodide functionality, this compound is an inherent precursor for a multitude of further chemical modifications. The carbon-iodine bond is one of the most reactive C-X bonds for the formation of organometallic reagents and for participation in various coupling reactions beyond the Suzuki-Miyaura and Sonogashira reactions mentioned earlier.

For instance, the iodine atom can be replaced with other functional groups through nucleophilic aromatic substitution, although this is generally less common for aryl iodides unless activated by strong electron-withdrawing groups. More synthetically useful is the conversion of the aryl iodide to an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium or magnesium metal). These newly formed organometallic species can then react with a wide array of electrophiles to introduce a diverse range of substituents at the 2-position of the N-methoxybenzamide scaffold.

Furthermore, the aryl iodide can participate in other palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkenyl, organotin, and amino groups, respectively. The N-methoxyamide group provides a handle for further transformations, such as reduction to the corresponding aldehyde or conversion to other carbonyl derivatives, making this compound a bifunctional building block in organic synthesis. The preparation of this compound from 2-iodobenzoic acid and methoxyamine hydrochloride is a well-established procedure. lookchem.com

Theoretical and Computational Investigations of 2 Iodo N Methoxybenzamide

Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving 2-iodobenzamide (B1293540) derivatives, which are known to act as catalysts for oxidation reactions, particularly of alcohols. While direct DFT studies on 2-iodo-N-methoxybenzamide are not extensively documented, a wealth of information can be inferred from computational analyses of its parent compound, 2-iodobenzoic acid, and its close analogs.

DFT calculations on the oxidation of 2-iodobenzoic acid by oxidants like Oxone reveal that the process does not proceed through a simple single-electron transfer. Instead, a more favorable pathway is the inner-sphere two-electron transfer (IS-2ET) mechanism. acs.org This mechanism involves a concerted transfer of two electrons from the iodine center to the oxidant, leading directly to the formation of a hypervalent Iodine(III) species. acs.org This process is facilitated by push-pull interactions between the iodine atom's lone pairs and the antibonding orbitals of the oxidant. acs.org

Elucidation of Reaction Transition States and Intermediates

The catalytic cycle of 2-iodobenzamide derivatives in oxidation reactions involves several key intermediates and the transition states that connect them. The primary species in the cycle are the initial Iodine(I) catalyst, an Iodine(III) intermediate, and the active Iodine(V) oxidant. nii.ac.jpacsgcipr.org

Computational studies using DFT are critical for mapping the potential energy surface of the reaction, allowing for the characterization of these transient species. For the oxidation of 2-iodobenzoic acid, DFT calculations have identified iodosobenzoic acid (IBA), an I(III) species, as a key intermediate. acs.org The subsequent oxidation of IBA to 2-iodoxybenzoic acid (IBX), the I(V) species, proceeds through a transition state with a moderate activation barrier. acs.org

The geometry and energy of these transition states determine the reaction kinetics. For instance, in alcohol oxidation, a proposed key step is a "hypervalent twist," where a ligand moves from an apical to an equatorial position on the iodine center, activating the compound for the subsequent reaction with the alcohol substrate. acs.org Theoretical investigations can model the energy cost of such conformational changes, providing insight into rate-determining steps. researchgate.net While specific transition state structures for reactions involving this compound require dedicated computational studies, the established models for related 2-iodobenzoic acid catalysts provide a robust framework for understanding the likely intermediates and pathways involved.

Analysis of Electronic and Steric Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of 2-iodobenzamide catalysts are profoundly influenced by the electronic and steric properties of substituents on the aromatic ring and the amide group. The N-methoxy group in this compound is expected to exert a significant electronic influence on the reactivity of the iodine center.

Experimental and computational studies on a series of N-isopropyl-2-iodobenzamide analogs with different substituents on the benzene (B151609) ring have provided clear evidence of electronic effects. researchgate.net Electron-donating groups (EDGs) on the aromatic ring have been shown to increase the catalytic activity significantly. This enhancement is attributed to the facilitation of the oxidation of the trivalent iodine intermediate to the pentavalent active species. The methoxy (B1213986) group, being a strong EDG, is particularly effective at increasing this rate. In contrast, electron-withdrawing groups (EWGs) decrease the reactivity. researchgate.net

The observed order of reactivity for various substituents highlights this trend, as shown in the table below, derived from studies on the N-isopropyl-2-iodobenzamide scaffold.

| Substituent at 5-position | Electronic Nature | Relative Reactivity |

|---|---|---|

| -NO₂ | Strongly Withdrawing | Lowest |

| -CO₂Me | Withdrawing | Low |

| -H | Neutral | Moderate |

| -Me | Donating | High |

| -OMe | Strongly Donating | Highest |

Steric effects also play a crucial role. Bulky substituents near the iodine center or on the amide nitrogen can influence the approach of the oxidant and the substrate, thereby affecting reaction rates and potentially inducing selectivity. ustc.edu.cnmdpi.com For this compound, the N-methoxy group is relatively small, suggesting that steric hindrance at the amide may be less significant compared to bulkier groups like N-isopropyl. However, its conformation can still influence the local environment around the iodine atom, a factor that can be precisely modeled using DFT to understand its impact on transition state energies. mdpi.com

Prediction of Novel Reactivity Patterns

Beyond explaining known reactions, computational chemistry offers powerful tools for predicting new reactivity patterns. For this compound, its established role is primarily in oxidation catalysis. However, the versatile nature of hypervalent iodine chemistry suggests it could participate in a much wider range of synthetic transformations. researchgate.net

Modern computational workflows, often augmented with machine learning, can screen vast chemical spaces to identify promising new reactions. chinesechemsoc.orgnih.gov By applying such methods to this compound, its potential in other hypervalent iodine-mediated processes could be explored. DFT calculations can be used to compute the bond dissociation energies (BDEs) and reaction barriers for hypothetical transformations, such as:

Oxidative Functionalizations: Predicting its ability to catalyze the formation of C-N, C-O, or C-C bonds by reacting with various nucleophiles and unsaturated systems.

Group Transfer Reactions: Assessing its potential as a reagent for transferring the N-methoxybenzamide moiety or other functional groups to substrates.

Asymmetric Catalysis: In silico design of chiral derivatives of this compound could lead to the prediction of novel catalysts for enantioselective reactions. Computational models can predict which catalyst structures are most likely to provide high enantioselectivity for a given transformation. chinesechemsoc.org

By calculating the thermodynamics and kinetics of these hypothetical reactions, computational studies can guide experimental efforts, saving time and resources by focusing on the most promising avenues for discovering novel reactivity for this compound and related hypervalent iodine compounds. chimia.ch

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Applications

The utility of 2-iodo-N-methoxybenzamide as a precursor and catalyst is an expanding field of study. While its derivatives have shown considerable promise, the core structure remains a key target for developing new synthetic methodologies. A primary area of future development lies in its application as a catalyst or reagent in a broader range of organic transformations.

Research has demonstrated that derivatives such as 2-iodo-N-isopropyl-5-methoxybenzamide are highly effective catalysts for the oxidation of alcohols to their corresponding carbonyl compounds. nih.govnih.govbeilstein-journals.org This catalytic activity, which relies on the in-situ generation of a hypervalent iodine species, opens the door for this compound itself to be investigated in similar catalytic cycles. The development of novel synthetic applications will likely focus on leveraging this catalytic potential for a wider array of oxidative transformations.

Furthermore, N-methoxybenzamides have been utilized as substrates in transition metal-catalyzed reactions, such as the Rh(III)-catalyzed C–H activation and annulation with iodonium (B1229267) ylides to synthesize dihydrophenanthridines. rsc.orgsemanticscholar.org Another emerging application involves the palladium-catalyzed δ-C(sp2)-H, 1,1-carboamination/cyclization of unactivated alkenes using 2-iodo-N-alkoxybenzamides, showcasing the potential for constructing complex heterocyclic scaffolds. chemrxiv.org Future work will likely explore the versatility of this compound in similar C-H functionalization and cross-coupling reactions to forge complex molecular architectures.

Table 1: Emerging Synthetic Applications of N-Methoxybenzamide Derivatives

| Application | Catalyst/Reagent | Substrate(s) | Product(s) |

|---|---|---|---|

| Alcohol Oxidation | 2-iodo-N-isopropyl-5-methoxybenzamide / Oxone® | Benzylic and aliphatic alcohols | Aldehydes, ketones, or carboxylic acids |

| C-H Annulation | Rh(III) catalyst / Iodonium ylide | N-methoxybenzamides | Dihydrophenanthridines |

| Carboamination/Cyclization | Pd(OAc)2 / Ligand | Unactivated alkenes and 2-iodo-N-alkoxybenzamides | Isoindolinone derivatives |

Exploration of Unconventional Reactivity Pathways

The presence of the iodine atom in this compound allows for its participation in hypervalent iodine chemistry, a field known for its unique and often unconventional reactivity. e-bookshelf.demindmapai.appprinceton.edu The ability of the iodine center to be oxidized to higher valence states (I(III) and I(V)) in situ is a key feature that drives its reactivity. nih.govnih.gov Future research is expected to delve deeper into harnessing these hypervalent states to mediate novel chemical transformations.

One such unconventional pathway is the chemoselective cycloisomerization of o-alkenylbenzamides, where different hypervalent iodine species, generated in situ, can control the reaction to proceed via either N- or O-cyclization. nih.gov This highlights the potential for fine-tuning reaction conditions to achieve divergent synthesis from a single starting material. The exploration of this compound in similar substrate-controlled or reagent-controlled selective reactions is a promising avenue for future investigation.

Furthermore, the interplay between the ortho-iodo group and the N-methoxyamide functionality could be exploited in novel cascade reactions. The N-methoxy group can act as a directing group in transition metal-catalyzed C-H activation, while the iodo group can participate in subsequent cross-coupling or cyclization steps. rsc.orgsemanticscholar.org The design of one-pot, multi-component reactions that leverage these dual functionalities will be a significant area of future research, leading to the efficient construction of complex molecules.

Table 2: Unconventional Reactivity Pathways Involving N-Alkoxybenzamides and Hypervalent Iodine

| Reactivity Pathway | Key Feature | Mediating Species | Potential Outcome |

|---|---|---|---|

| Catalytic Oxidation | In-situ generation of pentavalent iodine | I(V) species from 2-iodo-N-alkoxybenzamide and a co-oxidant | Efficient and selective oxidation of alcohols |

| Chemoselective Cycloisomerization | Divergent N- vs. O-cyclization | Different in-situ generated hypervalent iodine species | Selective synthesis of isoquinolinone or iminoisocoumarin skeletons |

| Directed C-H Activation/Annulation | N-methoxyamide as a directing group | Rh(III) catalyst | Domino intermolecular C-H activation and intramolecular condensation |

Integration into Sustainable and Green Chemistry Methodologies

A significant driving force in modern chemical research is the development of sustainable and environmentally benign synthetic methods. This compound and its derivatives are well-positioned to contribute to this goal. The use of these compounds as organocatalysts for oxidation reactions offers a greener alternative to traditional heavy metal-based oxidants like chromium(VI) and lead(IV), which are toxic and generate hazardous waste. nih.govbeilstein-journals.org

The catalytic use of iodoarenes, such as this compound derivatives, in conjunction with a stoichiometric, environmentally benign co-oxidant like Oxone®, aligns with the principles of green chemistry by reducing the amount of organoiodine waste generated compared to using a stoichiometric amount of a hypervalent iodine reagent. nih.gov Future research will likely focus on expanding the scope of these catalytic systems to other oxidative transformations and on developing methods for catalyst recovery and reuse, further enhancing their green credentials.

Table 3: Green Chemistry Aspects of 2-Iodo-N-alkoxybenzamide Applications

| Green Chemistry Principle | Application/Feature | Benefit |

|---|---|---|

| Catalysis | Use of catalytic amounts of 2-iodo-N-alkoxybenzamides for alcohol oxidation. nih.gov | Reduces waste compared to stoichiometric reagents and minimizes the use of the iodine compound. |

| Atom Economy | C-H activation and annulation reactions. mindmapai.app | Maximizes the incorporation of starting materials into the final product, minimizing byproducts. |

| Safer Solvents and Auxiliaries | Reactions often proceed under mild conditions. mindmapai.app | Reduces energy consumption and can allow for the use of less hazardous solvents. |

| Pollution Prevention | Avoidance of heavy metal oxidants. nih.govbeilstein-journals.org | Eliminates the use and generation of toxic heavy metal waste. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-iodo-N-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves coupling 2-iodobenzoic acid with methoxyamine derivatives. A rhodium-catalyzed procedure (General Procedure D) yields 85% purity after work-up, using 2-iodobenzoic acid (1.50 mmol) under mild conditions (room temperature, CDCl₃ solvent) . To optimize yields, adjust stoichiometry, catalyst loading (e.g., Rh-based vs. Pd/C), or solvent polarity. NMR monitoring (e.g., δ 8.68 ppm for aromatic protons) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Methodological Answer : Use ¹H NMR (δ 3.92 ppm for methoxy group, aromatic protons at δ 7.11–8.68 ppm) and 13C NMR (carbonyl C=O at ~165–170 ppm) for structural validation . X-ray crystallography (e.g., CCDC deposition for related benzamides) resolves stereoelectronic effects, as seen in analogs like 4-chloro-N-(2-methoxyphenyl)benzamide . Compare experimental IR stretches (e.g., amide C=O at ~1650 cm⁻¹) with computational data to confirm functional groups.

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial or enzyme inhibition activity. For example:

- Antimicrobial : Use disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM, referencing protocols for thieno[2,3-d]pyrimidine benzamides .

- Enzyme Targets : Screen against tyrosine kinases or hydrolases, using fluorescence-based assays (IC₅₀ determination). Benodanil (a related benzamide) shows pesticidal activity via succinate dehydrogenase inhibition , suggesting analogous pathways.

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting of methoxy signals) may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR (VT-NMR) to probe dynamic processes. For crystallographic ambiguities (e.g., disorder in iodine positioning), employ high-resolution X-ray data (≤1.0 Å) and DFT calculations (B3LYP/6-311+G(d,p)) to model electron density maps . Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What strategies elucidate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or intermediate trapping. For example:

- KIE : Compare rates of iodobenzamide vs. deuterated analogs in Pd-catalyzed couplings.

- Trapping : Use radical scavengers (TEMPO) to test for aryl radical intermediates in Ullmann-type reactions.

- Computational modeling (Gaussian09, M06-2X/def2-TZVP) identifies transition states and charge distribution, as applied to rhodium-catalyzed hydroaminations .

Q. How can structure-activity relationships (SARs) guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematically vary substituents and analyze SARs:

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the 4-position to enhance electrophilicity (see thieno[2,3-d]pyrimidine derivatives ).

- Steric Effects : Replace methoxy with bulkier groups (e.g., isopropoxy) to modulate target binding.

- Quantitative SAR (QSAR) : Use CoMFA or machine learning models trained on bioactivity data from analogs like N-benzoyl-2-hydroxybenzamides .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.

- Waste Management : Segregate halogenated waste (iodine content) and dispose via licensed facilities, as mandated for benzamide intermediates .

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize protocols:

- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area).

- Reagent Sourcing : Source 2-iodobenzoic acid from suppliers with batch-specific COA (Certificate of Analysis).

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or in-situ IR .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental spectral data for this compound?

- Methodological Answer : Reconcile differences by:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to match experimental solvent (e.g., CDCl₃ shifts).

- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotamers missed in static calculations.

- Reference Standards : Cross-check with NIST-subscribed databases for benzamide vibrational spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.